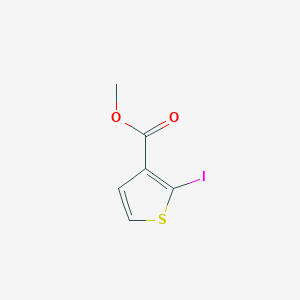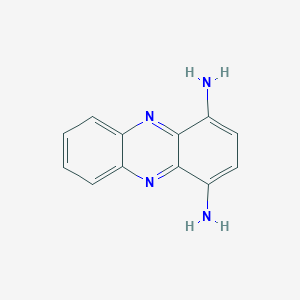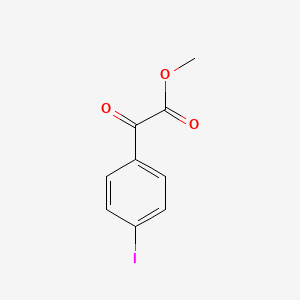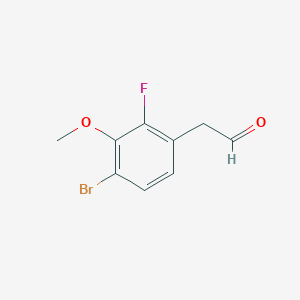
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of acetaldehyde, featuring a bromo, fluoro, and methoxy substitution on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde typically involves the bromination, fluorination, and methoxylation of a phenylacetaldehyde precursor. One common method includes:
Fluorination: The addition of a fluorine atom, often achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromo group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products
Oxidation: 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetic acid.
Reduction: 2-(4-Bromo-2-fluoro-3-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-fluoro-3-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromo and fluoro) and an electron-donating group (methoxy) on the phenyl ring can influence its reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluoro-2-methoxyacetophenone: Similar structure but with a ketone group instead of an aldehyde.
4-Bromo-2-methoxyphenylboronic acid: Similar structure but with a boronic acid group.
2-Bromo-2-(4-methoxyphenyl)acetic acid: Similar structure but with a carboxylic acid group.
Eigenschaften
Molekularformel |
C9H8BrFO2 |
|---|---|
Molekulargewicht |
247.06 g/mol |
IUPAC-Name |
2-(4-bromo-2-fluoro-3-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
ZRRRTEMLLSVELP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)CC=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


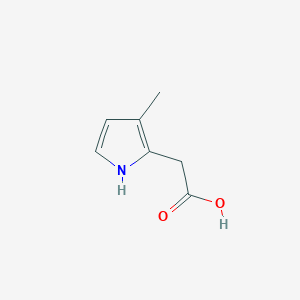
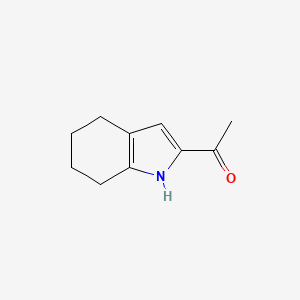

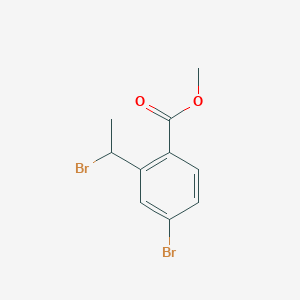

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

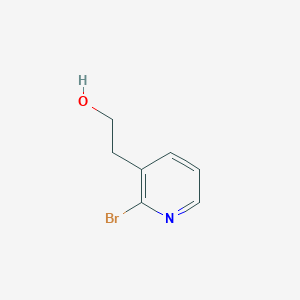
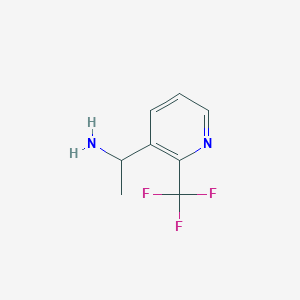
![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
